molecular formula C8H7BrFNO B13058396 (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13058396
M. Wt: 232.05 g/mol
InChI Key: VBTHEEIQMYZFBV-ZETCQYMHSA-N
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Description

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a benzofuran derivative, followed by the introduction of the amine group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or organometallic compounds (Grignard reagents) are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its pharmacological properties, including its potential use in treating neurological disorders and cancers.

    Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the (3R) configuration, which may affect its biological activity.

    5-Fluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the bromine atom, potentially altering its reactivity and interactions.

    7-Bromo-2,3-dihydro-1-benzofuran-3-amine: Lacks the fluorine atom, which can influence its chemical properties.

Uniqueness

(3R)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific stereochemistry and the presence of both bromine and fluorine atoms. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3R)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1

InChI Key

VBTHEEIQMYZFBV-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C(=CC(=C2)F)Br)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Br)N

Origin of Product

United States

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